1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride
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Overview
Description
1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a combination of functional groups, including a ketone, a fluorobenzoyl group, a hydroxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the fluorobenzoyl intermediate: Reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling with piperazine: Reacting the 4-fluorobenzoyl chloride with 1-(2-hydroxy-3-(phenylthio)propyl)piperazine under basic conditions to form the desired intermediate.
Final assembly: Coupling the intermediate with 1-butanone under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to cell death or altered function.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 1-(4-chlorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride
- 1-Butanone, 1-(4-methylbenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride
Uniqueness
The presence of the fluorine atom in 1-Butanone, 1-(4-fluorobenzoyl)-4-(4-(2-hydroxy-3-(phenylthio)propyl)-1-piperazinyl)-, dihydrochloride can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets, compared to similar compounds with different substituents.
Properties
CAS No. |
40943-95-1 |
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Molecular Formula |
C23H31Cl2FN2O2S |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-hydroxy-3-phenylsulfanylpropyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H29FN2O2S.2ClH/c24-20-10-8-19(9-11-20)23(28)7-4-12-25-13-15-26(16-14-25)17-21(27)18-29-22-5-2-1-3-6-22;;/h1-3,5-6,8-11,21,27H,4,7,12-18H2;2*1H |
InChI Key |
PHPUOMKQRFCFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CC(CSC3=CC=CC=C3)O.Cl.Cl |
Origin of Product |
United States |
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